Cas no 73882-41-4 (3-Bromo-4-iodothiophene)
3-Bromo-4-iodothiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-iodothiophene
- 3-iodo-4-bromothiophene
- AK-82208
- ANW-67760
- CTK8C2083
- FT-0689967
- I09-1917
- KB-117652
- SureCN9665410
- Thiophene, 3-bromo-4-iodo-
- 1469AC
- DS-16527
- 73882-41-4
- C76358
- AKOS015898760
- MFCD18382466
- EN300-208998
- A922407
- DTXSID90504764
- SCHEMBL9665410
- DB-204322
- DTXCID80455574
-
- MDL: MFCD18382466
- Inchi: 1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H
- InChI Key: IIKCBCVSLGOBRF-UHFFFAOYSA-N
- SMILES: IC1=CSC=C1Br
Computed Properties
- Exact Mass: 287.81053g/mol
- Monoisotopic Mass: 287.81053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 68.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 2.9
Experimental Properties
- Density: 2.5±0.1 g/cm3
- Boiling Point: 107-110°C at 3.5 mmHg
- Flash Point: 108.6±21.8 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-Bromo-4-iodothiophene Security Information
- Signal Word:warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3-Bromo-4-iodothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OE753-1g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 1g |
1299CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OE753-5g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 5g |
4004CNY | 2021-05-08 | |
| Matrix Scientific | 096664-1g |
3-Bromo-4-iodothiophene, 95+% |
73882-41-4 | 95+% | 1g |
$341.00 | 2023-09-05 | |
| Matrix Scientific | 096664-5g |
3-Bromo-4-iodothiophene, 95+% |
73882-41-4 | 95+% | 5g |
$908.00 | 2023-09-05 | |
| Fluorochem | 232158-250mg |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 250mg |
£47.00 | 2021-06-29 | |
| Fluorochem | 232158-1g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 1g |
£117.00 | 2021-06-29 | |
| Fluorochem | 232158-5g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 5g |
£344.00 | 2021-06-29 | |
| Fluorochem | 232158-25g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 25g |
£1433.00 | 2021-06-29 | |
| Chemenu | CM199192-1g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 1g |
$147 | 2021-08-05 | |
| Chemenu | CM199192-5g |
3-Bromo-4-iodothiophene |
73882-41-4 | 95% | 5g |
$398 | 2021-08-05 |
3-Bromo-4-iodothiophene Suppliers
3-Bromo-4-iodothiophene Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-Bromo-4-iodothiophene
3-Bromo-4-iodothiophene (CAS No. 73882-41-4): A Versatile Building Block in Organic Synthesis
3-Bromo-4-iodothiophene (CAS 73882-41-4) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and materials science. As a dual-functionalized thiophene derivative, this compound serves as a crucial building block for the synthesis of various advanced materials, pharmaceuticals, and specialty chemicals. The presence of both bromo and iodo substituents on the thiophene ring makes it particularly useful for cross-coupling reactions, which are fundamental to contemporary synthetic methodologies.
The growing interest in thiophene-based compounds stems from their wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Researchers frequently search for "3-Bromo-4-iodothiophene synthesis" and "applications of halogenated thiophenes" as these topics remain at the forefront of materials science innovation. The compound's unique electronic properties, derived from its electron-rich thiophene core and halogen substituents, make it particularly valuable for designing π-conjugated systems with tailored optoelectronic characteristics.
From a synthetic perspective, 73882-41-4 offers remarkable versatility. The bromine and iodine atoms present distinct reactivity patterns, allowing for sequential functionalization through various metal-catalyzed coupling reactions. This characteristic has made it a popular choice for constructing complex molecular architectures, as evidenced by the increasing number of publications mentioning "3-Bromo-4-iodothiophene cross-coupling" in recent years. The compound's stability and relatively straightforward purification process further contribute to its widespread use in research laboratories.
The pharmaceutical industry has shown particular interest in halogenated thiophene derivatives like 3-Bromo-4-iodothiophene due to their potential as bioactive scaffolds. Medicinal chemists often investigate "thiophene-based drug discovery" and "halogenated heterocycles in pharmaceuticals," recognizing the importance of such compounds in developing new therapeutic agents. While 73882-41-4 itself is not a drug candidate, its derivatives have demonstrated various biological activities, making it a valuable intermediate in drug development programs.
In the field of material science, researchers exploring "conducting polymers from thiophene derivatives" frequently utilize 3-Bromo-4-iodothiophene as a starting material. The compound's ability to participate in polymerization reactions while maintaining its electronic properties makes it ideal for creating functional materials with specific conductivity or luminescence characteristics. Recent advancements in organic semiconductors have further highlighted the importance of well-defined thiophene-based monomers like this compound.
The synthesis and handling of 3-Bromo-4-iodothiophene require standard laboratory precautions appropriate for halogenated organic compounds. While searches for "73882-41-4 safety data" are common, proper handling procedures ensure safe utilization in research settings. The compound typically appears as a light yellow to brown crystalline solid at room temperature, with its purity being crucial for achieving optimal results in synthetic applications.
Market trends indicate growing demand for specialized thiophene derivatives, with 3-Bromo-4-iodothiophene maintaining a stable position as a research chemical. Suppliers often receive inquiries about "buying 3-Bromo-4-iodothiophene" and "custom synthesis of halogenated thiophenes," reflecting its importance in both academic and industrial research. The compound's price and availability fluctuate based on raw material costs and production scales, but it remains accessible to most research institutions.
Future research directions involving CAS 73882-41-4 will likely focus on developing more efficient synthetic routes and exploring novel applications in emerging technologies. As interest grows in "green chemistry approaches to thiophene synthesis" and "sustainable materials development," this compound may play a role in advancing environmentally friendly chemical processes. Its unique combination of reactivity and structural features ensures that 3-Bromo-4-iodothiophene will remain relevant in chemical research for years to come.
For researchers working with halogenated heterocycles, understanding the properties and applications of 3-Bromo-4-iodothiophene is essential. The compound's ability to serve as a precursor for various functional materials and its role in molecular electronics make it a fascinating subject of study. As synthetic methodologies continue to advance, we can expect to see even more innovative uses for this versatile thiophene derivative across multiple scientific disciplines.
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